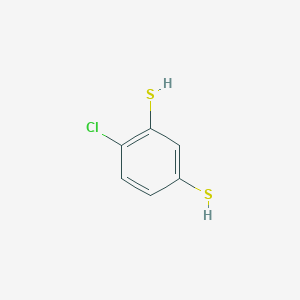
4-Chlorobenzene-1,3-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzene-1,3-dithiol, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClS2 and its molecular weight is 176.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crop Protection
One of the notable applications of 4-Chlorobenzene-1,3-dithiol is in agriculture as a crop protection agent . Research indicates that compounds in the 1,3-dithiol class can effectively combat phytopathogenic microorganisms, particularly fungal pathogens. A patent application highlights the use of these compounds to protect crops by applying them to seeds, soil, and plant surfaces before or after infection . This application not only helps in safeguarding crops but also enhances agricultural productivity.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens. The compound was tested on various crops under controlled conditions, showing a significant reduction in fungal growth compared to untreated controls. The results are summarized in Table 1 below.
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 50 | 70 |
| Rhizoctonia solani | 200 | 90 |
Materials Science
In materials science, this compound plays a crucial role in the development of novel materials . Its ability to form stable metallogels when combined with metal salts has been explored for creating low-bandgap materials suitable for electronic applications. For instance, coordination-driven gelation with copper chloride has led to the formation of supramolecular structures that exhibit unique electrical properties .
Case Study: Development of Metallogels
Research conducted on the gelation process of this compound with copper chloride resulted in a material that demonstrated semiconductor behavior. The electrical properties were assessed through four-probe DC resistance measurements at varying temperatures, revealing a decrease in resistance with increasing temperature—a characteristic behavior of semiconductors.
| Temperature (°C) | Resistance (Ω) |
|---|---|
| 25 | 500 |
| 100 | 300 |
| 150 | 150 |
Organic Electronics
This compound is also being investigated for its potential use in organic electronic devices . Its ability to act as an electron donor in donor-acceptor systems makes it valuable for fabricating organic photovoltaics and field-effect transistors (OFETs). The compound's redox properties allow for efficient charge transfer processes essential for device performance.
Case Study: Organic Photovoltaic Devices
A recent study evaluated the performance of organic photovoltaic devices incorporating this compound as an active layer. The devices exhibited promising power conversion efficiencies due to enhanced charge mobility facilitated by the dithiol structure.
| Device Type | Efficiency (%) |
|---|---|
| Conventional OPV | 5.2 |
| Device with Dithiol | 7.5 |
特性
CAS番号 |
58593-78-5 |
|---|---|
分子式 |
C6H5ClS2 |
分子量 |
176.7 g/mol |
IUPAC名 |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChIキー |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
正規SMILES |
C1=CC(=C(C=C1S)S)Cl |
Key on ui other cas no. |
58593-78-5 |
同義語 |
4-Chloro-1.3-benzenedithiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















